molecular formula C10H15N3Si B054929 1-[(Trimethylsilyl)methyl]benzotriazole CAS No. 122296-00-8

1-[(Trimethylsilyl)methyl]benzotriazole

Cat. No. B054929
M. Wt: 205.33 g/mol
InChI Key: VRGRHLJMRVGQCS-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]benzotriazole is a chemical compound used as a reactant for alkylation reactions . It is also used in the preparation of inhibitors of p53-MDM2 complex formation and as a one-carbon synthon for one-carbon homologation of carboxylic acids .


Synthesis Analysis

The synthesis of 1-[(Trimethylsilyl)methyl]benzotriazole involves active methylene derivatives bearing one benzotriazol-1-yl fragment and another activating heteroatom or group of atoms .


Molecular Structure Analysis

The molecular structure of 1-[(Trimethylsilyl)methyl]benzotriazole is represented by the empirical formula C10H15N3Si . Its molecular weight is 205.33 .


Chemical Reactions Analysis

1-[(Trimethylsilyl)methyl]benzotriazole is a reactant for alkylation reactions . It is also used in the preparation of inhibitors of p53-MDM2 complex formation and as a one-carbon synthon for one-carbon homologation of carboxylic acids .


Physical And Chemical Properties Analysis

1-[(Trimethylsilyl)methyl]benzotriazole has a molecular weight of 205.33 . It is a solid at room temperature .

Scientific Research Applications

  • Preparation of 1-(Trimethylsilyl)benzotriazole

    • Field : Organic Chemistry
    • Summary : 1-(Trimethylsilyl)benzotriazole is usually prepared from the reaction of benzotriazole and a silylation derivatization reagent, such as hexamethyldisilazane (Birkofer’s procedure) or N,O-bis(trimethylsilyl)acetamide .
    • Methods : The specific methods of preparation are not detailed in the sources, but it involves the reaction of benzotriazole with a silylation derivatization reagent .
    • Results : The result of this process is the production of 1-(Trimethylsilyl)benzotriazole .
  • Use as a Reactant for Alkylation Reactions

    • Field : Organic Chemistry
    • Summary : 1-(Trimethylsilyl)methyl benzotriazole is used as a reactant for alkylation reactions .
    • Methods : The specific methods of application in alkylation reactions are not detailed in the sources .
    • Results : The result of this application is the formation of alkylated compounds .
  • Use in the Preparation of Inhibitor of p53-MDM2 Complex Formation

    • Field : Biochemistry
    • Summary : 1-(Trimethylsilyl)methyl benzotriazole is used in the preparation of an inhibitor of p53-MDM2 complex formation .
    • Methods : The specific methods of application in the preparation of this inhibitor are not detailed in the sources .
    • Results : The result of this application is the formation of an inhibitor of p53-MDM2 complex formation .
  • One-Carbon Homologation of Carboxylic Acids

    • Field : Organic Chemistry
    • Summary : 1-(Trimethylsilyl)methyl benzotriazole is used as a one-carbon synthon for one-carbon homologation of carboxylic acids .
    • Methods : The specific methods of application in one-carbon homologation of carboxylic acids are not detailed in the sources .
    • Results : The result of this application is the formation of homologated carboxylic acids .
  • Construction of Pharmacologically Important Heterocyclic Skeletons

    • Field : Medicinal Chemistry
    • Summary : Benzotriazole methodology, including the use of 1-(Trimethylsilyl)methyl benzotriazole, has been used in the construction of pharmacologically important heterocyclic skeletons .
    • Methods : The specific methods of application in the construction of these heterocyclic skeletons are not detailed in the sources .
    • Results : The result of this application is the formation of heterocyclic compounds that are pharmacologically active .
  • Preparation of Vorozole and Alizapride

    • Field : Pharmaceutical Chemistry
    • Summary : Vorozole, a nonsteroidal aromatase inhibitor, and alizapride, an antiemetic drug for the treatment of nausea and vomiting, contain a benzotriazole skeleton . 1-Substituted benzotriazole carboxylic acids have been identified as the first reported example of selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74) .
    • Methods : The specific methods of application in the preparation of these drugs are not detailed in the sources .
    • Results : The result of this application is the formation of Vorozole and Alizapride .
  • Use as a Synthetic Auxiliary

    • Field : Organic Chemistry
    • Summary : 1H-Benzotriazole is a versatile synthetic auxiliary endowed with a unique set of physicochemical properties . It is easy to introduce into molecules, stable under a variety of conditions, and recyclable .
    • Methods : The specific methods of application as a synthetic auxiliary are not detailed in the sources .
    • Results : The result of this application is the formation of various organic compounds .
  • Use in Gas Chromatography or Mass Spectrometry

    • Field : Analytical Chemistry
    • Summary : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
    • Methods : The specific methods of application in gas chromatography or mass spectrometry are not detailed in the sources .
    • Results : The result of this application is the improved analysis of certain compounds .
  • Use as a Temporary Protecting Group

    • Field : Organic Chemistry
    • Summary : When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
    • Methods : The specific methods of application as a temporary protecting group are not detailed in the sources .
    • Results : The result of this application is the protection of certain functional groups during chemical reactions .

Safety And Hazards

1-[(Trimethylsilyl)methyl]benzotriazole is a highly flammable liquid and vapour . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

benzotriazol-1-ylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGRHLJMRVGQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391398
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Trimethylsilyl)methyl]benzotriazole

CAS RN

122296-00-8
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AR Katritzky, RJ Offerman, P Cabildo… - Recueil des Travaux …, 1988 - Wiley Online Library
The title compounds are prepared either (A) from 1‐(1‐chloroalkyl)benzotriazoles and aldehydes via Wittig reaction or (B) from 1‐[1,1‐bis(trimethylsilyl)alkyl]benzotriazoles by alkylative …
Number of citations: 28 onlinelibrary.wiley.com
S Sebastian, MK Gupta - Mini-Reviews in Organic Chemistry, 2023 - ingentaconnect.com
The extension of carbon chains, known as homologation, is one of the most fundamental operations of organic synthesis. One and two-carbon homologation reactions are of immense …
Number of citations: 2 www.ingentaconnect.com
IL Acid - Tetrahedron, 1999 - Citeseer
Acta33#3 squeeze Page 1 VOL.36, NO.1 • 2003 CHEMISTS HELPING CHEMISTS DEDICATED TO PROFESSOR D. SEEBACH ON HIS 65TH BIRTHDAY Iron Lewis Acid [(η5-C5H5)Fe…
Number of citations: 2 citeseerx.ist.psu.edu

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